Cimicifugoside H1 Cimicifugoside H1 Cimicifugoside H1 is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available.
See also: Black Cohosh (part of).
Brand Name: Vulcanchem
CAS No.: 163046-73-9
VCID: VC21342033
InChI: InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
SMILES: CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Molecular Formula: C35H52O9
Molecular Weight: 616.8 g/mol

Cimicifugoside H1

CAS No.: 163046-73-9

Cat. No.: VC21342033

Molecular Formula: C35H52O9

Molecular Weight: 616.8 g/mol

* For research use only. Not for human or veterinary use.

Cimicifugoside H1 - 163046-73-9

CAS No. 163046-73-9
Molecular Formula C35H52O9
Molecular Weight 616.8 g/mol
IUPAC Name (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Standard InChI InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Standard InChI Key PYBFXJMIKJNNAJ-GLWILYKISA-N
Isomeric SMILES C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C
SMILES CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Canonical SMILES CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C

Chemical Structure and Properties

Cimicifugoside H1 belongs to the cyclolanostanol xyloside class of compounds, characterized by a complex steroid-like structure with attached sugar moieties. The compound exhibits absolute stereochemistry with 14 defined stereocenters, contributing to its specific biological activities. According to research literature, Cimicifugoside H1 is also known by the synonym Cimicidanol-3-O-β-d-xyloside, reflecting its chemical structure with a xylose sugar attached to the parent compound .

Molecular Characteristics

Interestingly, there appear to be discrepancies in the reported molecular formulas across different research databases. The comprehensive analysis reveals two different sets of data:

Table 1: Reported Molecular Characteristics of Cimicifugoside H1

ParameterSource 1 DataSource 2 Data
Molecular FormulaC35H52O9C37H54O11
Molecular Weight616.782674.818
Charge00
StereochemistryAbsoluteAbsolute
Defined Stereocenters14/1414/14

The most reliable molecular formula appears to be C35H52O9 with a molecular weight of 616.782, as this is reported in more specialized pharmaceutical databases . The compound possesses a complex three-dimensional structure that plays a crucial role in its receptor interactions and pharmacological activities.

Physical Properties

Cimicifugoside H1 demonstrates specific physical characteristics that influence its pharmacokinetic behavior and potential pharmaceutical applications:

Table 2: Physical Properties of Cimicifugoside H1

PropertyValue
Density1.31±0.1 g/cm³ at 760 mmHg
Boiling Point748.9±60.0 °C at 760 mmHg
Melting Point260-262 °C
LogP2.63390
PSA172.35000
Storage Condition2-8°C

These physical properties, particularly the relatively high melting point and LogP value, suggest that Cimicifugoside H1 has limited water solubility, which likely contributes to its reported poor oral bioavailability .

Botanical Source and Traditional Applications

Cimicifugoside H1 is one of the biogenetically key compounds isolated from Cimicifugae Rhizoma, the rhizome of Cimicifuga species. The compound is particularly abundant in Cimicifuga foetida L., a plant used in traditional Chinese medicine for centuries. This botanical source has significant ethnopharmacological importance across Asia.

Traditional Medicinal Uses

In traditional Chinese medicine, the rhizomes of Cimicifuga foetida L. have been employed to address various symptoms and conditions. Historical applications include treatment of:

  • Headaches and migraines

  • Toothache and dental issues

  • Mouth ulcers and oral infections

  • Sore throat and related inflammatory conditions

These traditional applications suggest potential anti-inflammatory, analgesic, and antimicrobial properties of the plant extracts containing Cimicifugoside H1. The long history of traditional use provides valuable ethnopharmacological insights that have guided modern research into the compound's potential therapeutic applications.

Pharmacokinetic Properties

The pharmacokinetic profile of Cimicifugoside H1 presents significant challenges for its development as a therapeutic agent. Despite being a major constituent of Cimicifuga foetida L. extract (21.2%), Cimicifugoside H1 demonstrates limited systemic exposure following oral administration compared to other constituents present at much lower concentrations.

Bioavailability Limitations

Research indicates that the systemic exposure to other compounds in the extract - specifically 23-epi-26-deoxyactein (1.6%), cimigenolxyloside (2.9%), and 25-O-acetylcimigenoside (1.1%) - is significantly greater than that of Cimicifugoside H1 despite their lower concentrations in the original extract . This pharmacokinetic anomaly is attributed primarily to poor membrane permeability of Cimicifugoside H1, which results in limited intestinal absorption and consequently low oral bioavailability.

This characteristic presents a significant challenge for the development of Cimicifugoside H1 as an isolated therapeutic agent, as effective plasma concentrations may be difficult to achieve through conventional oral administration routes. These findings were documented in a 2012 study examining the pharmacokinetics and bioavailability after oral administration of Cimicifuga foetida L. extract to rats .

Research Findings

The scientific investigation of Cimicifugoside H1 has yielded several significant findings that provide insights into its chemical nature, biological activities, and potential therapeutic applications.

Structural Elucidation and Classification

Pioneering work on Cimicifugoside H1 was documented in a 1995 study titled "Studies on the Chinese crude drug 'shoma.' IX. Three novel cyclolanostanol xylosides, cimicifugosides H-1, H-2 and H-5, from cimicifuga rhizome" . This research identified Cimicifugoside H1 as part of a novel group of cyclolanostanol xylosides, establishing its chemical classification and relationship to similar compounds.

Pharmacokinetic Studies

Research published in 2012 investigated the "Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats" . This study revealed the limited bioavailability of Cimicifugoside H1 despite its abundance in the extract, highlighting the complex relationship between chemical structure, physical properties, and in vivo pharmacokinetic behavior.

Bone Metabolism Research

A significant study published in 2007 identified "Triterpenoids from Cimicifugae rhizoma" as "a novel class of inhibitors on bone resorption and ovariectomy-induced bone loss" . This research established the potential therapeutic value of Cimicifugoside H1 and related compounds in addressing bone metabolism disorders, particularly those associated with estrogen deficiency.

Analytical Chemistry and Identification

The accurate identification and characterization of Cimicifugoside H1 in botanical samples and pharmaceutical preparations require sophisticated analytical techniques. Several chemical identifiers have been established to facilitate this process.

Chemical Identifiers

For precise chemical identification, the following parameters have been established:

Table 3: Chemical Identifiers for Cimicifugoside H1

Identifier TypeValue
SMILESCC@H[C@H]2C(=O)C[C@@]3(C)C4=CC[C@@H]5[C@]6(C[C@@]46C@@HC[C@]23C)CCC@HC5(C)C
InChIKeyPYBFXJMIKJNNAJ-GLWILYKISA-N
Full InChIInChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1

These chemical identifiers are essential for unambiguous identification of Cimicifugoside H1 in scientific literature, regulatory documentation, and pharmaceutical databases .

Future Research Directions

While current research has established several important aspects of Cimicifugoside H1's chemistry and biological activity, numerous areas remain to be explored to fully understand its therapeutic potential.

Addressing Bioavailability Limitations

Given the poor oral bioavailability of Cimicifugoside H1, research into novel drug delivery systems could potentially overcome this limitation. Approaches such as nanoformulations, liposomal delivery, or prodrug development might enhance the compound's membrane permeability and intestinal absorption, potentially improving its pharmacokinetic profile.

Expanding Therapeutic Applications

The documented effects on bone metabolism suggest potential applications beyond traditional uses. Further investigation into specific mechanisms of action could reveal additional therapeutic targets. Research exploring applications in osteoporosis, rheumatoid arthritis, and other inflammatory conditions would be particularly valuable.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies could identify the specific structural features responsible for Cimicifugoside H1's biological activities. This knowledge could guide the development of semi-synthetic derivatives with improved pharmacokinetic properties while maintaining or enhancing therapeutic efficacy.

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